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Methyl 9(Z), 11(Z)-octadecadienoate

Cat. No.: B1164775
M. Wt: 294
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Conjugated Linoleic Acid (CLA) Methyl Esters

Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of linoleic acid, an essential omega-6 fatty acid. ontosight.aisigmaaldrich.com When linoleic acid is methylated, it forms CLA methyl esters. These esters are not a single entity but a mixture of different isomers, where the double bonds are located at various positions along the carbon chain and have different spatial arrangements (cis or trans). sigmaaldrich.com

Methyl 9(Z), 11(Z)-octadecadienoate is one such isomer. The designation "9(Z), 11(Z)" specifies that the two conjugated double bonds begin at the 9th and 11th carbon atoms and that both have a "Z" (or cis) configuration. This distinguishes it from other well-studied CLA methyl ester isomers, such as:

Methyl 9(Z), 11(E)-octadecadienoate : Also known as rumenic acid methyl ester, this is one of the most common and biologically active forms of CLA found in nature, particularly in dairy products and meat from ruminant animals. larodan.comnih.gov

Methyl 10(E), 12(Z)-octadecadienoate : Another significant isomer often found in commercial CLA supplements.

Methyl 9(E), 11(E)-octadecadienoate : An isomer with both double bonds in the "E" (or trans) configuration. nih.gov

The specific mixture of these isomers can vary greatly depending on the source and processing methods, such as the alkaline isomerization of linoleic acid. sigmaaldrich.comgoogle.com

Significance of Olefinic Isomerism in Octadecadienoates for Biological Systems Research

Isomerism, the phenomenon where molecules have the same chemical formula but different structural arrangements, is critically important in biological systems. solubilityofthings.com In octadecadienoates, olefinic (or geometric) isomerism at the double bonds dictates the molecule's three-dimensional shape.

A 'Z' (cis) configuration introduces a kink or bend in the fatty acid chain, while an 'E' (trans) configuration results in a more linear, straight chain. edtechbooks.org The combination of these configurations in a molecule like this compound results in a unique spatial structure compared to its (Z,E), (E,Z), or (E,E) counterparts.

This structural difference is not trivial; it profoundly influences how the molecule interacts with biological systems. solubilityofthings.com The shape of a lipid affects its incorporation into cell membranes, its ability to bind to the active sites of enzymes, and its role in cellular signaling pathways. solubilityofthings.comedtechbooks.org For example, the specificity of enzymes often means they can distinguish between different isomers, leading to vastly different metabolic fates and biological activities for each. solubilityofthings.com Therefore, researching a specific isomer like 9(Z), 11(Z) is essential to understand its unique potential biological role, distinct from the generalized effects of a mixed CLA supplement.

Overview of Academic Research Trajectories for this compound

Academic research on CLA methyl esters has explored their potential anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiekb.eg However, much of this research has focused on the most abundant isomers, like 9(Z), 11(E)-CLA, or on undefined commercial mixtures. sigmaaldrich.commedchemexpress.com

Research specifically targeting the this compound isomer is less common but follows several key trajectories:

Synthesis and Isolation : A significant challenge in studying specific CLA isomers is their synthesis and purification. Methods like the alkaline isomerization or dehydration of ricinoleic acid often produce a mixture of positional and geometric isomers. google.com This necessitates advanced chromatographic techniques to isolate pure compounds like this compound for study.

Identification in Natural Products : Researchers use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify fatty acid profiles in various natural sources. Studies have identified various octadecadienoic acid methyl esters in lupin cultivars, olive oil, and Nigella sativa seeds. caymanchem.comresearchgate.netnih.gov While the 9(Z), 12(Z) isomer (linoleic acid methyl ester) is common, the presence of conjugated isomers, including potentially the 9(Z), 11(Z) form, is an area of ongoing investigation. nih.govnist.gov

Investigation of Biological Activity : While data on the 9(Z), 11(Z) isomer is sparse, the broader research on related compounds provides a foundation. For instance, studies on 9,12-octadecadienoic acid (Z,Z)-, methyl ester have highlighted potential antimicrobial and antioxidant activities. ekb.egresearchgate.net Research into other CLA isomers has shown effects on the immune system and cancer cells. medchemexpress.com These findings underscore the need for isomer-specific studies to determine if this compound shares these properties or possesses unique biological functions.

Data Tables

Table 1: Properties of Selected Methyl Octadecadienoate Isomers

Compound NameCommon Name / SynonymMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound-C₁₉H₃₄O₂294.47Not clearly defined
Methyl 9(Z), 11(E)-octadecadienoateRumenic acid methyl esterC₁₉H₃₄O₂294.4713058-52-1 larodan.comnih.gov
Methyl 9(E), 11(E)-octadecadienoate-C₁₉H₃₄O₂294.4713038-47-6 nih.govmedchemexpress.com
Methyl 9(Z), 12(Z)-octadecadienoateMethyl linoleate (B1235992)C₁₉H₃₄O₂294.47112-63-0 nist.gov
Methyl 9(E)-octadecenoateMethyl elaidateC₁₉H₃₆O₂296.491937-62-8 nist.gov

Properties

Molecular Formula

C19H34O2

Molecular Weight

294

Appearance

Unit:25 mgPurity:96+%Physical liquid

Synonyms

Methyl ester of CLA (9 cis, 11 cis)

Origin of Product

United States

Stereochemical Considerations and Isomeric Variants

Elucidation of the 9(Z), 11(Z) Configuration

The determination of the precise geometric configuration of Methyl 9(Z), 11(Z)-octadecadienoate relies heavily on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the cis (Z) or trans (E) nature of the double bonds.

In the ¹H-NMR spectrum of this compound, the olefinic protons (the hydrogen atoms attached to the carbon atoms of the double bonds) exhibit characteristic chemical shifts and coupling constants that are indicative of their spatial arrangement. For the 9Z, 11Z isomer, the inner protons at carbons 10 and 11 typically appear as a doublet of doublets around 6.22 ppm, while the outer protons at carbons 9 and 12 present as a multiplet around 5.40 ppm nih.gov. This is distinct from other isomers where the chemical shifts of these protons vary based on their cis or trans configuration nih.gov.

¹³C-NMR spectroscopy further corroborates the structural assignment by providing distinct chemical shifts for the carbon atoms within the conjugated system. This comprehensive analysis allows for the unambiguous identification and confirmation of the 9(Z), 11(Z) configuration.

Comparative Analysis with Other Conjugated Linoleic Acid Methyl Ester Isomers

The family of conjugated linoleic acid methyl esters is vast, with isomers differing in the position and geometry of their double bonds. A comparative analysis highlights the subtle yet critical structural differences between this compound and its other isomeric forms.

Also known as methyl rumelenate, this isomer is one of the most abundant and biologically studied CLAs. The key difference lies in the geometry of the second double bond at position 11, which is in the trans (E) configuration. This seemingly minor change significantly alters the molecule's shape and, consequently, its physical and biological properties.

This isomer is another prominent member of the CLA family, often found in commercial CLA supplements. Here, the conjugated double bond system is shifted to the 10th and 12th carbon positions, with a trans configuration at the 10th position and a cis configuration at the 12th. Research indicates that this particular isomer is responsible for some of the anti-obesity effects attributed to CLA nih.gov.

In this isomer, both double bonds are in the trans (E) configuration. This results in a more linear and rigid molecular structure compared to its cis-containing counterparts. Studies have shown that the 9E, 11E-CLA isomer can have distinct biological effects, including potential anti-inflammatory and anti-carcinogenic properties nih.gov.

Impact of Isomerism on Research Methodologies and Biological Responses

The subtle structural differences among CLA methyl ester isomers present significant challenges and opportunities in research.

Research Methodologies:

The separation and identification of individual isomers from complex mixtures are critical for accurate research. Several analytical techniques are employed to achieve this:

Gas Chromatography (GC): When coupled with highly polar capillary columns, GC can separate many CLA isomers. However, co-elution of some isomers can occur, necessitating complementary techniques nih.govresearchgate.net.

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is particularly effective for separating CLA isomers based on the degree and geometry of unsaturation. The silver ions interact differently with cis and trans double bonds, allowing for their resolution researchgate.netaocs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously discussed, ¹H-NMR and ¹³C-NMR are indispensable for the definitive structural elucidation of isolated isomers.

Mass Spectrometry (MS): When coupled with GC (GC-MS), this technique helps in identifying isomers by their mass-to-charge ratio and fragmentation patterns nih.gov.

Biological Responses:

It is increasingly evident that the biological effects of CLA are isomer-specific. The different spatial arrangements of the double bonds lead to varied interactions with enzymes, receptors, and cell membranes. For instance, the 9(Z), 11(E) isomer is often associated with anti-carcinogenic effects, while the 10(E), 12(Z) isomer is more linked to reductions in body fat nih.govresearchgate.net. The 9(E), 11(E) isomer has also demonstrated unique biological activities, distinct from other isomers nih.gov. These differences underscore the importance of using pure isomers in research to accurately attribute biological functions.

Interactive Data Table of Compared Isomers

Compound NameDouble Bond PositionsConfiguration
This compound9, 11Z, Z
Methyl 9(Z), 11(E)-octadecadienoate9, 11Z, E
Methyl 10(E), 12(Z)-octadecadienoate10, 12E, Z
Methyl 9(E), 11(E)-octadecadienoate9, 11E, E

Chemical and Enzymatic Synthesis Methodologies

Strategies for De Novo Chemical Synthesis

Chemical synthesis provides robust methods for generating conjugated dienes, though controlling the stereochemistry to favor the Z,Z configuration can be complex and often results in a mixture of isomers.

Photochemical Isomerization Approaches

Photochemical isomerization represents a potential route for altering the geometry of double bonds in fatty acid chains. This approach typically involves the use of a photosensitizer that, upon absorbing light, can transfer energy to the fatty acid molecule, leading to a temporary breakage of the pi-bond and subsequent rotation and reformation, which can change a trans double bond to a cis one, or vice-versa. While this technique is used in fatty acid chemistry, its specific application to produce high-purity methyl 9(Z), 11(Z)-octadecadienoate from other isomers is not extensively documented in mainstream industrial processes, which tend to favor alkali isomerization for producing mixed CLA isomers.

Alkali Isomerization of Linoleic Acid Methyl Ester

Alkali isomerization is a common industrial method for producing conjugated linoleic acid from sources rich in linoleic acid, such as safflower or sunflower oil. The process typically involves heating linoleic acid or its methyl ester with a strong base (like potassium hydroxide) in a solvent such as ethylene (B1197577) glycol. google.comdss.go.th This treatment promotes the migration of double bonds to form a conjugated system.

However, this method is not highly selective for the 9(Z), 11(Z) isomer. The primary products are the more thermodynamically stable cis-9, trans-11 (rumenic acid) and trans-10, cis-12 isomers, which together can constitute over 90% of the resulting CLA mixture. dss.go.thresearchgate.net The formation of the all-cis isomer, this compound, occurs as a minor product. researchgate.net The reaction conditions, such as temperature and reaction time, can be adjusted to influence the isomer distribution, but isolating the 9(Z), 11(Z) isomer requires subsequent complex purification steps like low-temperature crystallization. dss.go.th

Table 1: Fatty Acid Composition During Alkali Isomerization of Methyl Linoleate (B1235992)

Fatty Acid Isomer3 h (%)5 h (%)7 h (%)9 h (%)11 h (%)13 h (%)
18:2n-6 (Linoleic Acid)74.4649.5627.767.352.260.64
9c,11t-18:210.8622.4432.4641.4343.9843.99
10t,12c-18:211.7424.5235.2145.0147.0448.47
9c,11c-18:2 0.20 0.41 0.68 1.12 1.02 1.03
10c,12c-18:20.210.510.751.111.091.14
9t,11t- + 10t,12t-18:20.340.6150.951.322.242.54
Data sourced from a study on the alkali-isomerization of methyl linoleate. researchgate.net

Dehydration Reactions of Precursor Molecules (e.g., Ricinoleic Acid Methyl Ester Derivatives)

Another chemical route to conjugated octadecadienoates is the dehydration of hydroxylated fatty acid precursors. Ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), the main fatty acid in castor oil, is a common starting material. nist.govlarodan.com Its methyl ester can be subjected to dehydration to create a new double bond, forming a conjugated system with the existing one at C9.

Alkaline dehydration of ricinoleic acid at high temperatures (e.g., 180-200°C) can yield conjugated linoleic acid. google.com However, this reaction lacks stereospecificity and typically produces a mixture of geometric isomers, including Z,E; E,E; and Z,Z configurations. google.com Therefore, while this compound can be formed through this pathway, it is part of a complex mixture of isomers that necessitates extensive purification to isolate the desired compound.

Biocatalytic Production and Biotransformation Pathways

Biocatalytic methods using enzymes or whole-cell microorganisms offer a promising alternative to chemical synthesis, often providing higher specificity and milder reaction conditions.

Enzymatic Isomerization using Microbial Isomerases (e.g., Butyrivibrio fibrosolvens)

Certain anaerobic bacteria found in the rumen of ruminant animals are capable of converting linoleic acid into conjugated linoleic acid. nih.govnih.gov The bacterium Butyrivibrio fibrosolvens is well-known for its linoleic acid isomerase activity, which catalyzes the conversion of linoleic acid to conjugated forms. nih.govnih.gov The primary product of this enzymatic isomerization is the cis-9, trans-11 isomer (rumenic acid). nih.gov

However, studies of the biotransformation of linoleic acid in ruminal digesta have shown that trace amounts of other isomers are also formed, including cis-9, cis-11-18:2. nih.gov This indicates that the microbial enzymatic systems, while highly selective for the c9,t11 product, can also generate the c9,c11 isomer as a minor byproduct. The mechanism is believed to be initiated by a hydrogen abstraction at the C-11 position, catalyzed by a radical intermediate enzyme, which leads to the formation of the conjugated double bond system. nih.gov

Lipoxygenase-Mediated Transformations from Unsaturated Fatty Acids

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. This reaction typically forms a hydroperoxy fatty acid. For example, soybean lipoxygenase acts on linoleic acid to produce hydroperoxides, which can then be converted into various other products, including hydroxylated and keto derivatives of conjugated octadecadienoic acids. nih.gov

While the direct, high-yield synthesis of this compound via lipoxygenase is not a standard method, the enzyme's mechanism is fundamental to the formation of conjugated systems in biological contexts. The process can lead to related structures, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, which have been shown to be potent inhibitors of soybean lipoxygenase themselves. nih.gov The formation of a 9(Z), 11(Z) diene system through a lipoxygenase pathway would be a less common alternative to the more typical Z,E conjugated hydroperoxide product.

Microbial Fermentation and Conversion Processes

The synthesis of conjugated linoleic acids (CLAs), the parent acids of this compound, is significantly driven by microbial fermentation. Various bacterial species have demonstrated the ability to convert linoleic acid into different isomers of CLA. This bioconversion is a cornerstone for producing the foundational structure of the target methyl ester.

A range of bacteria, including species from the genera Lactobacillus, Propionibacterium, Bifidobacterium, and the rumen bacterium Butyrivibrio fibrisolvens, are known to produce CLAs. nih.govhelsinki.fi The key enzyme facilitating this transformation is linoleic acid isomerase, which catalyzes the conversion of linoleic acid into conjugated isomers. nih.govresearchgate.net While the precise mechanisms can be complex and sometimes involve multi-enzyme systems, the fundamental process is the isomerization of the double bonds in linoleic acid to a conjugated system. researchgate.netresearchgate.net

The efficiency of CLA production is influenced by several factors, including the specific microbial strain, culture conditions such as pH and temperature, and the concentration of the linoleic acid substrate. nih.govhelsinki.fi For instance, studies with Lactiplantibacillus plantarum have shown that while optimal growth might occur at one temperature (e.g., 37°C), the highest rate of CLA production could be at a different temperature (e.g., 40°C). nih.gov Similarly, the bioconversion by immobilized Lactobacillus reuteri has been optimized for conditions like pH, temperature, and substrate concentration to maximize CLA yield. nih.gov

While microbes primarily produce the free fatty acid form of CLA, the final step to obtain this compound is a standard chemical esterification process. Analytical procedures for quantifying CLA produced during fermentation often involve a derivatization step to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography. nih.govepa.gov This highlights the direct link between microbial CLA production and the generation of its methyl ester derivative.

Table 1: Factors Influencing Microbial CLA Production

FactorInfluence on ProductionExample
Microbial Strain Production efficiency and isomer specificity are highly strain-dependent.Lactiplantibacillus plantarum and Butyrivibrio fibrisolvens are effective CLA producers. nih.gov
pH Optimal pH can vary; for immobilized L. reuteri, a pH of 10.5 was optimal. nih.govAffects enzyme activity and bacterial growth. nih.govnih.gov
Temperature Optimal temperature for growth and production may differ.L. plantarum ATCC 8014 showed maximal CLA production at 40°C. nih.gov
Substrate (Linoleic Acid) Concentration Production generally increases with substrate concentration up to a toxic limit.High concentrations can inhibit bacterial growth. nih.gov

Directed Synthesis of Oxygenated Derivatives

The conjugated diene structure of this compound serves as a template for the synthesis of various oxygenated derivatives, including hydroperoxides, ketones, hydroxides, and epoxides. These transformations are often achieved through controlled oxidation reactions.

Hydroperoxide Formation and Transformation (e.g., 9-Hydroperoxy, 13-Hydroperoxy Derivatives)

The autoxidation of conjugated linoleic acid methyl esters is a primary route to forming hydroperoxide derivatives. This process follows the free-radical chain mechanism known as the hydroperoxide pathway. helsinki.finih.gov During the autoxidation of 9-cis,11-trans-CLA methyl ester, conjugated diene allylic monohydroperoxides are formed as the initial products. helsinki.fi

Research has shown that the autoxidation of 10-trans,12-cis-CLA methyl ester can yield new positional isomers, including 10- and 14-hydroperoxides, alongside the expected 9-hydroperoxy derivative. nih.gov The distribution of these isomers is influenced by factors such as the conformation of the precursor fatty acid and the presence of antioxidants like α-tocopherol, which can promote hydroperoxide formation. helsinki.finih.gov Enzymatic methods can also be highly specific; for example, using a crude homogenate of tomato fruit, which contains lipoxygenase, on linoleic acid preferentially yields 9-hydroperoxy-octadeca-trans-10,cis-12-dienoic acid with high purity (96:4 ratio of 9- to 13-hydroperoxide isomers). nih.gov These hydroperoxides are key intermediates that can be subsequently transformed into other oxygenated derivatives.

Keto- and Hydroxy-Derivative Synthesis

Hydroxy derivatives of this compound are typically synthesized through the reduction of the corresponding hydroperoxides. For instance, after the autoxidation of CLA methyl esters, the resulting hydroperoxides are often isolated and then reduced to form various methyl hydroxyoctadecadienoates, which can be separated and characterized using techniques like HPLC. nih.govresearchgate.net

The direct synthesis of keto-derivatives has also been documented. One such compound is methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate. nih.gov This molecule features a ketone group at the 13th carbon position, demonstrating the targeted oxidation of the aliphatic chain while preserving the conjugated diene system and the methyl ester group. nih.govnih.gov

Table 2: Examples of Synthesized Keto- and Hydroxy-Derivatives

Derivative TypeSpecific Compound NameKey Structural Feature
Keto-Derivative Methyl (9Z,11E)-13-oxooctadeca-9,11-dienoateKetone group at C-13. nih.gov
Hydroxy-Derivative Methyl hydroxyoctadecadienoatesHydroxyl group at various positions (e.g., 9-OH, 13-OH). nih.govmolbase.com

Epoxy-Derivative Formation

Epoxy derivatives of fatty acid methyl esters are formed by the epoxidation of the double bonds. A total synthesis for 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate has been developed, showcasing a pathway to create hydroxy-epoxy structures. nih.gov While this synthesis starts from methyl 9-hydroxy nonanoate, the chemical strategies are applicable to related unsaturated fatty esters. nih.gov The process involves creating an aldehyde, followed by reactions to build the epoxy and hydroxy functionalities. nih.gov

Another common method for epoxidation is the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). This reagent is widely used to convert alkenes into epoxides. mdpi.com The synthesis of functional derivatives from methyl-cis-9,10-epoxy-octadecanoate has been achieved through the opening of the oxirane ring, indicating that once the epoxy group is installed, it serves as a reactive site for further chemical modifications. researchgate.net

Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for isolating Methyl 9(Z), 11(Z)-octadecadienoate from other fatty acid methyl esters (FAMEs), particularly other CLA isomers.

Gas chromatography is a cornerstone for the analysis of volatile compounds like FAMEs. For the separation of CLA isomers, highly polar capillary columns are required. aocs.org Long columns (e.g., 100-120 meters) with cyanopropyl siloxane-based stationary phases are frequently employed to achieve resolution between different geometric isomers (cis,cis, cis,trans, and trans,trans). aocs.orgresearchgate.net

Flame Ionization Detection (FID) provides a robust and linear response for the quantification of FAMEs over a wide concentration range. sigmaaldrich.com However, due to potential co-elution of minor isomers with major ones in complex samples, its accuracy can be limited. researchgate.net

Coupling GC with a Mass Spectrometer (MS) provides an additional layer of identification based on the mass-to-charge ratio of the compound and its fragments. While Electron Ionization (EI) is a common technique, it can cause extensive fragmentation in unsaturated FAMEs, often leading to a weak or absent molecular ion peak. jeol.comnih.gov To overcome this, GC-MS can be operated in the Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. nih.govacs.org

Table 1: Typical GC Parameters for this compound Analysis
ParameterTypical Value/ConditionSource
Column Type Highly polar capillary column (e.g., BPX70, CP-Sil 88, Omegawax) aocs.orgresearchgate.netsigmaaldrich.com
Column Dimensions 100-120 m length x 0.25 mm I.D., 0.20-0.25 µm film thickness aocs.orgresearchgate.net
Carrier Gas Helium or Hydrogen aocs.orgsigmaaldrich.com
Injector Temperature 250 °C epa.gov
Oven Temperature Program Isothermal (e.g., 170-190 °C) or programmed ramp (e.g., 70°C to 240°C) aocs.orgsigmaaldrich.comepa.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) sigmaaldrich.comnih.gov
MS Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) nih.govnih.gov

High-Performance Liquid Chromatography (HPLC), particularly in the silver-ion mode (Ag+-HPLC), is a powerful technique for separating FAME isomers based on their degree of unsaturation and the geometry of their double bonds. aocs.orgnih.gov The separation mechanism involves the formation of reversible charge-transfer complexes between the silver ions impregnated on the stationary phase (typically silica) and the π-electrons of the double bonds in the fatty acids. nih.gov

This technique allows for the separation of geometric isomers, with trans,trans isomers eluting first, followed by cis/trans (or trans,cis), and finally cis,cis isomers. aocs.org By using a mobile phase of hexane (B92381) with a small percentage of a polar modifier like acetonitrile, excellent resolution of positional and geometric CLA isomers can be achieved. aocs.orgnih.gov

The conjugated diene system in this compound gives it a characteristic UV absorbance, typically around 232-234 nm. researchgate.netcaymanchem.com This property allows for selective detection and quantification using a UV or Diode Array Detector (DAD). A DAD provides the additional benefit of acquiring the full UV spectrum of each peak, which aids in identification and purity assessment. researchgate.nettaylorfrancis.com

Table 2: Typical HPLC Parameters for this compound Analysis
ParameterTypical Value/ConditionSource
Column Type Silver ion (Ag+)-impregnated silica (B1680970) (e.g., Chromspher 5 Lipids) aocs.org
Mobile Phase Hexane:Acetonitrile (e.g., 99.9:0.1, v/v) aocs.orgnih.gov
Flow Rate 1.0 mL/min aocs.org
Detector UV or Diode Array Detector (DAD) researchgate.net
Detection Wavelength ~233 nm researchgate.net

Argentation Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the preparative or analytical separation of FAME isomers. researchgate.net Similar to Ag+-HPLC, this technique uses silica gel plates impregnated with silver nitrate. The separation is based on the differential interaction of the double bonds with the silver ions. researchgate.net Saturated FAMEs have the highest mobility (highest Rf value), followed by trans-monoenes, cis-monoenes, and then polyunsaturated esters with decreasing mobility. For conjugated dienes, they tend to elute near monoenes. aocs.org After development, the spots can be visualized by charring with a reagent like sulfuric acid. researchgate.net This method is particularly useful for fractionating complex lipid extracts prior to analysis by other techniques like GC-MS. researchgate.net

Structural Elucidation via Spectroscopic Methods

While chromatography can separate isomers, spectroscopy is required for the definitive elucidation of the molecular structure, including the precise location and configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural determination of organic molecules.

¹H-NMR: In the proton NMR spectrum of this compound, the olefinic protons of the conjugated system are most characteristic, typically appearing in the downfield region between 5.0 and 6.5 ppm. The specific chemical shifts and coupling constants of these protons are diagnostic of the double bond geometry (cis or trans). The methyl ester group gives a sharp singlet at approximately 3.6 ppm. chemsociety.org.ng

¹³C-NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The olefinic carbons of the conjugated system resonate in the 120-140 ppm range. researchgate.net The carbonyl carbon of the ester group appears significantly further downfield (~174 ppm), while the methoxy (B1213986) carbon is found around 51 ppm. researchgate.net The chemical shifts of the carbons involved in the double bonds are sensitive to the cis/trans configuration.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups in this compound
Functional GroupNucleusPredicted Chemical Shift (ppm)Source
Olefinic Protons ¹H5.0 - 6.5 chemsociety.org.ngresearchgate.net
Ester Methyl Protons (-OCH₃) ¹H~3.6 researchgate.net
Allylic Protons ¹H~2.0 - 2.3 researchgate.net
Terminal Methyl Protons (-CH₃) ¹H~0.9 researchgate.net
Olefinic Carbons ¹³C120 - 140 researchgate.net
Ester Carbonyl Carbon (C=O) ¹³C~174 researchgate.net
Ester Methyl Carbon (-OCH₃) ¹³C~51 researchgate.net

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and its fragments.

MS/MS: Tandem mass spectrometry (MS/MS) is used for detailed structural analysis. In this technique, a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern can provide information about the location of double bonds, although this is often more clearly achieved after derivatization. For instance, covalent adduct chemical ionization (CACI)-MS/MS can be used to confirm the structure and provide evidence for the geometric configuration. nih.gov

CI-MS: Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺) compared to EI. epa.govnih.gov Using reagent gases like ammonia (B1221849) can produce a stable adduct ion ([M+NH₄]⁺), which is useful for confirming the molecular weight of FAMEs, especially for unsaturated compounds where the molecular ion is unstable under EI conditions. epa.gov

MALDI-ToF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a rapid and sensitive technique used in lipid research. nih.govnih.gov It is particularly useful for analyzing complex lipid mixtures and can be used for spatially resolved imaging of lipids in tissues. nih.govimrpress.com While it provides excellent molecular weight information with minimal fragmentation, its primary strength lies in screening and profiling rather than detailed isomeric structural elucidation on its own. nih.gov MALDI-MS can also be combined with TLC for a fast, spatially resolved screening of separated lipids directly from the TLC plate. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides key information confirming its identity as a fatty acid methyl ester with conjugated double bonds.

The presence of the methyl ester group is characterized by strong absorption bands. The C=O stretching vibration of the ester carbonyl group typically appears in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations will produce distinct bands.

The conjugated C=C double bonds also give rise to characteristic absorption bands in the IR spectrum. The stretching vibrations of these bonds are typically observed in the 1650-1600 cm⁻¹ region. The specific position and intensity of these bands can sometimes offer clues about the configuration of the double bonds (cis vs. trans), although this can be complex and is often better elucidated by other techniques like NMR. The =C-H out-of-plane bending vibrations are also informative. For cis-disubstituted double bonds, a characteristic band is expected around 730-665 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Fatty Acid Methyl Esters

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
C=O (Ester)Stretch1750-1735
C-O (Ester)Stretch1300-1000
C=C (Conjugated)Stretch1650-1600
=C-H (cis)Out-of-plane bend730-665

Note: The exact wavenumbers can vary based on the specific molecular environment and the physical state of the sample.

Isotopic Labeling for Pathway Elucidation and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate the mechanisms of chemical and biochemical reactions. In the context of this compound and other CLA isomers, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule.

By introducing isotopically labeled precursors into biological systems, researchers can follow the conversion of linoleic acid to conjugated linoleic acids and their subsequent metabolism. For instance, using ¹³C-labeled linoleic acid allows for the tracking of the carbon skeleton through various metabolic pathways. Analysis of the resulting products by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal the positions of the isotopic labels, providing detailed insights into the enzymatic or chemical processes involved in isomerization and other transformations.

In mechanistic studies, isotopic labeling can help to distinguish between different proposed reaction pathways. For example, by labeling specific hydrogen atoms with deuterium, it is possible to determine whether a particular C-H bond is broken during an isomerization reaction. This information is crucial for understanding the catalytic mechanisms of enzymes like linoleate (B1235992) isomerase. While specific studies focusing solely on the isotopic labeling of this compound are not extensively documented in the provided search results, the general principles of isotopic labeling are widely applied in the broader field of fatty acid research. nih.govnih.gov

Challenges in Isomer Separation and Purity Assessment

A significant challenge in the study of this compound is its separation from a complex mixture of other CLA methyl ester isomers. Commercial preparations of CLA often contain a variety of positional (e.g., 8,10-, 10,12-, 11,13-) and geometric (cis,cis-, cis,trans-, trans,cis-, trans,trans-) isomers. aocs.orglarodan.commedchemexpress.comnih.gov The structural similarity of these isomers makes their separation and individual quantification a difficult analytical task.

Several chromatographic techniques have been developed to address this challenge. Gas chromatography (GC), particularly with long capillary columns coated with highly polar stationary phases like cyanopropyl siloxane, has been successful in separating many CLA methyl ester isomers. oup.com However, complete resolution of all isomers in a single GC run can be difficult to achieve.

Silver ion high-performance liquid chromatography (Ag⁺-HPLC) is another powerful technique for separating fatty acid methyl esters based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is influenced by the stereochemistry of the double bonds, allowing for the separation of cis and trans isomers. aocs.orgtaylorfrancis.com For complex natural samples, a combination of techniques, such as reversed-phase HPLC for initial fractionation followed by Ag⁺-HPLC and then GC or GC-mass spectrometry (GC-MS), may be necessary to achieve complete separation and identification. aocs.orgtaylorfrancis.com

The preparation of methyl esters from free fatty acids for analysis also presents challenges. Acid-catalyzed methylation methods can cause isomerization of the double bonds, leading to an artificial increase in the proportion of trans,trans isomers. aocs.orgnih.gov Base-catalyzed methods, such as using sodium methoxide, are generally preferred as they are less likely to cause these undesirable side reactions. aocs.orgnih.gov

Purity assessment of a sample purported to be this compound is therefore critically dependent on these high-resolution separation techniques. ¹³C-NMR spectroscopy has also proven to be a very comprehensive method for the identification and quantification of all positional and geometrical isomers present in commercial CLA preparations. aocs.org

Occurrence and Natural Sources in Biological Systems

Presence in Plant and Microbial Extracts

Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying volatile and semi-volatile compounds in natural extracts. While numerous fatty acid methyl esters are routinely detected, the presence of Methyl 9(Z), 11(Z)-octadecadienoate is rarely confirmed. Instead, research often points to the prevalence of other isomers.

The brown algae Padina pavonica is a source of diverse bioactive metabolites. In analyses of its chemical composition, the specific 9(Z), 11(Z) isomer of methyl octadecadienoate is not typically identified. However, GC-MS analysis of Padina pavonica extracts has confirmed the presence of the related isomer, Methyl 9-cis,11-trans-octadecadienoate, also known as Methyl 9(Z), 11(E)-octadecadienoate ekb.eg. Other, non-conjugated isomers such as 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (methyl linoleate) are also commonly found in marine algae ekb.egijichthyol.orgnih.gov.

Phytochemical investigations of various medicinal plants have identified a wide array of fatty acid esters.

Azadirachta indica (Neem): Extracts from Neem leaves and seeds are rich in fatty acid derivatives. However, the primary C18:2 methyl ester identified is typically the non-conjugated Methyl 9(Z), 12(Z)-octadecadienoate (methyl linoleate).

Mangifera indica (Mango): Similar to Neem, analyses of mango leaf and stem bark extracts identify Methyl 9(Z), 12(Z)-octadecadienoate and its (E,E) isomer, but not the conjugated 9(Z), 11(Z) form.

Hibiscus sabdariffa (Roselle): Studies on the chemical constituents of Roselle seeds and calyxes report the presence of 9,12-octadecadienoic acid and its methyl esters, rather than the 9,11-conjugated isomer.

Cymbopogon flexuosus (Lemongrass): Research has shown that lemongrass is a natural source of conjugated linoleic acid methyl esters. Specifically, the isomer Methyl 9(Z), 11(E)-octadecadienoate has been identified in its products caymanchem.com.

For the plants listed, the available literature consistently points to the presence of other isomers of methyl octadecadienoate, with no specific confirmation of the 9(Z), 11(Z) isomer.

Table 1: Identified Methyl Octadecadienoate Isomers in Select Medicinal Plants
Plant SpeciesIsomer IdentifiedCommon Name
Cymbopogon flexuosusMethyl 9(Z), 11(E)-octadecadienoateMethyl Rumenate
Azadirachta indicaMethyl 9(Z), 12(Z)-octadecadienoateMethyl Linoleate (B1235992)
Mangifera indicaMethyl 9(Z), 12(Z)-octadecadienoateMethyl Linoleate
Hibiscus sabdariffaMethyl 9(Z), 12(Z)-octadecadienoateMethyl Linoleate

Fungi are known producers of a vast array of secondary metabolites, including various lipids. While comprehensive reviews on octadecanoids from fungi exist, specific evidence for the production of this compound by Fomes fomentarius is not prominent in the literature nih.govacs.org. Analyses of other endophytic fungi have identified related compounds like 9,12-octadecadienoic acid, methyl ester, and various other octadecenoic acid methyl esters ekb.egnih.gov.

Analysis of flour from nine cultivars of Australian lupin species revealed several major bioactive compounds. Among them was 9,12-octadecadienoic acid methyl ester, the non-conjugated isomer of the target compound nih.gov. This finding is consistent across both unprocessed and processed lupin flours nih.gov.

Role in Lipid Composition of Edible Oils (as research marker)

Edible vegetable oils are primary sources of linoleic acid, which can be converted to conjugated isomers through processes like heating or chemical isomerization nih.gov. Certain CLA isomers serve as important research markers in food science.

Marker for Thermal Stress: The isomer Methyl 9(Z), 11(E)-octadecadienoate has been utilized as a laboratory standard for the quantification of conjugated linoleic acids in olive oil that has been subjected to thermal stress caymanchem.com.

Marker for Adulteration: The presence of the 9(E), 11(E)-18:2 fatty acid methyl ester at trace levels in thermally stressed olive oils has been investigated as a potential marker for adulteration with deodorized oils caymanchem.com.

Research into the CLA content of oils like crude and refined corn oil also focuses on the predominant biologically active isomer, cis-9, trans-11 CLA (9Z, 11E) semanticscholar.org. There is no significant evidence in the reviewed literature to suggest that the this compound isomer is used as a specific research marker in the analysis of edible oils.

Structure Activity Relationship Sar Studies

Influence of Double Bond Configuration (Z,Z vs. Z,E, E,E) on Biological Activities

The geometric configuration of the conjugated double bonds in octadecadienoate methyl esters is a critical determinant of their biological activity. Fatty acids with conjugated double bonds are noted for their potent bioactivities, and subtle changes in the spatial arrangement of these bonds—from cis,cis (Z,Z) to cis,trans (Z,E) or trans,trans (E,E)—can lead to significant differences in their effects. nih.gov

For instance, the antioxidant properties of CLA isomers vary with their configuration. A study comparing the antioxidant capacity of different CLA isomers found that both the cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12) isomers exhibited significant antioxidant effects, whereas the non-conjugated linoleic acid and its methyl ester (LAME) showed no such activity. nih.gov In an assay measuring the inhibition of lipid peroxidation, the t10, c12-CLA isomer was found to be more effective than the c9, t11-CLA isomer. nih.gov Furthermore, both CLA isomers demonstrated free radical scavenging properties against the stable DPPH radical, a capacity that was absent in linoleic acid and its methyl ester. nih.gov This highlights that the presence of a conjugated double bond system is essential for this specific antioxidant activity, and the geometric arrangement of that system further modulates its potency.

The ability to distinguish between these isomers is crucial for research, and mass spectrometry techniques have been developed to rapidly establish the double bond geometry, confirming that the fragment vinylic to a trans double bond is significantly more abundant than that for a cis double bond. nih.gov This analytical distinction underscores the structural and, consequently, functional differences imparted by the bond configuration.

Table 1: Influence of Double Bond Configuration on Antioxidant Activity

Compound/IsomerActivity on Lipid PeroxidationFree Radical Scavenging (DPPH)
c9, t11-CLA Significant InhibitionYes
t10, c12-CLA Significant Inhibition (more effective than c9, t11-CLA)Yes
Linoleic Acid (LA) No EffectNo
Methyl Linoleate (B1235992) (LAME) No EffectNo

This table summarizes findings on how the configuration of conjugated double bonds affects antioxidant and radical scavenging activities compared to non-conjugated counterparts. Data sourced from a study on the antioxidant activity of CLA isomers. nih.gov

Impact of Functional Group Modifications (e.g., Hydroxy, Oxo, Epoxy) on Biological Effects

Modifying the fatty acid chain with functional groups such as hydroxy, oxo (keto), or epoxy moieties can dramatically alter the biological profile of the molecule. These additions change the polarity, reactivity, and shape of the compound, leading to new or enhanced biological activities.

A prominent example is the activation of the antioxidant response element (ARE), a key pathway in cellular protection against oxidative stress. While linoleic acid itself does not activate the ARE, specific oxidized metabolites show potent activity. nih.gov One such metabolite, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), was found to be a powerful ARE activator, with activity comparable to the model activator tert-butylhydroquinone (B1681946) (tBHQ). nih.gov Other oxo-derivatives, such as 9-oxo-ODE and 13-oxo-ODE, also activated the ARE, but to a much lesser extent. nih.gov This demonstrates that the combination of an epoxy and a keto group in a specific arrangement creates a highly active electrophilic Michael acceptor, which is responsible for this potent biological effect. nih.gov

The introduction of an epoxy group alone also modifies the compound's properties. For example, methyl vernoleate, an ester containing an epoxy group, is significantly more stable against oxidation compared to methyl linoleate. researchgate.net The formation of epoxy groups, or oxirane rings, can be monitored during chemical reactions, with mono- and di-epoxidized products being formed from methyl linoleate. nih.gov These epoxidized methyl esters are considered valuable biomolecules with distinct chemical characteristics. nih.gov

Table 2: ARE Activation by Oxidized Linoleic Acid Metabolites

CompoundFunctional GroupsARE Activation (Fold Induction)
Linoleic Acid None (Unmodified)No significant induction
9-oxo-ODE Oxo2.3-fold
13-oxo-ODE Oxo3.9-fold
EKODE Epoxy, Oxo23.1-fold
tert-butylhydroquinone (tBHQ) (Reference Activator)34.9-fold

This table illustrates the impact of oxo and epoxy functional groups on the ability of linoleic acid metabolites to activate the antioxidant response element (ARE). Data sourced from a study on ARE activation by oxidized linoleic acid metabolites. nih.gov

Chain Length and Saturation Effects on Activity Profiles

The biological and physicochemical properties of fatty acid methyl esters are also dependent on the length of their carbon chain and their degree of saturation (the number of double bonds). ekb.egmdpi.com

Studies on the antimicrobial properties of fatty acid methyl esters (FAMEs) have shown that the degree of saturation is a significant factor. In analyses of FAME extracts from various plants, those with a higher proportion of saturated fatty acids tended to exhibit stronger antibacterial and antifungal activities. nih.govnih.gov For example, an extract rich in saturated fatty acids like palmitic acid and myristic acid showed potent antimicrobial effects. ekb.egnih.gov This suggests that for antimicrobial actions, a higher degree of saturation can be beneficial, as unsaturated fatty acids may be less effective in some contexts. nih.gov

Chain length plays a crucial role in the pharmacokinetic behavior of molecules. In a study where the antipsychotic drug quetiapine (B1663577) was conjugated with saturated fatty acids of different lengths (C10, C14, and C18), the chain length directly influenced the properties of the resulting compound. nih.gov As the fatty acid chain length increased, the water solubility of the conjugate decreased, while its lipophilicity (log P) increased. nih.gov This change had a direct impact on its biological processing; the rate at which the active drug was released (cleaved) from the fatty acid in human plasma was inversely proportional to the chain length. The C10 conjugate was rapidly converted, while the C18 conjugate was highly stable, showing very slow conversion. nih.gov This demonstrates that longer chain lengths can be used to achieve a more sustained release profile.

Table 3: Effect of Saturated Fatty Acid Chain Length on Drug Conjugate Properties

Fatty Acid Chain LengthRelative Water SolubilityRelative Lipophilicity (log P)Conversion Rate in Human Plasma
C10 (Decanoic Acid) HighestLowestRapid
C14 (Myristic Acid) MediumMediumGradual
C18 (Stearic Acid) LowestHighestVery Slow

This table summarizes the relationship between the carbon chain length of a conjugated saturated fatty acid and the resulting physicochemical and pharmacokinetic properties. Data derived from a study on fatty acid conjugated quetiapine. nih.gov

Degradation Pathways and Stability in Research Contexts

Oxidative Degradation and Formation of Secondary Products (e.g., hydroperoxides, aldehydes)

The autoxidation of conjugated linoleic acid (CLA) methyl esters is a primary degradation pathway that is not yet fully understood, despite the significant scientific interest in the biological activities of CLA. helsinki.fi The presence of the conjugated double bond system makes these molecules particularly susceptible to oxidation.

Research on the autoxidation of the two major CLA isomers, 9-cis,11-trans and 10-trans,12-cis, has established that the hydroperoxide pathway is a key mechanism. helsinki.fi This process involves the formation of conjugated diene allylic monohydroperoxides as the primary oxidation products. helsinki.fi The autoxidation of CLA methyl esters can be influenced by the presence of antioxidants like α-tocopherol, which can promote the formation of hydroperoxides. helsinki.finih.gov

While specific studies on the 9(Z), 11(Z) isomer are limited, research on other CLA methyl esters provides insight into the likely products. The autoxidation of 10-trans,12-cis-CLA methyl ester has been shown to yield new positional isomers of hydroperoxides, including 10- and 14-hydroperoxides. nih.gov It is plausible that the oxidation of the 9(Z), 11(Z) isomer would also lead to a variety of hydroperoxide isomers. These primary oxidation products are often odorless and tasteless but are unstable and readily decompose into a wide array of secondary products. nih.gov

These secondary degradation products include volatile organic compounds (VOCs) such as aldehydes, alkanes, alcohols, esters, and epoxides, which arise from the cleavage of hydroperoxides. nih.gov Studies on the thermal oxidation of mixed CLA methyl esters have identified aldehydes as the main volatile products. researchgate.net Specifically, heptanal (B48729) and trans-2-octenal (B1212229) have been noted as characteristic volatile compounds from the oxidation of CLA. researchgate.net The breakdown of linoleic acid hydroperoxides, a related compound, is known to produce aldehydes like hexanal (B45976) and pentanal. tandfonline.com Further degradation of these aldehydes can lead to the formation of tertiary volatile compounds, including alkyl furans, ketones, and organic acids. nih.gov

Table 1: Potential Oxidative Degradation Products of Methyl 9(Z), 11(Z)-octadecadienoate

Class of CompoundSpecific Examples
Primary Oxidation Products
HydroperoxidesMethyl 9-hydroperoxy-10(E),12(Z)-octadecadienoate, Methyl 13-hydroperoxy-9(Z),11(E)-octadecadienoate
Secondary Degradation Products (Volatiles)
AldehydesHeptanal, trans-2-Octenal, Hexanal, Pentanal, Nonanal, 2-Nonenal
Alcohols1-Octen-3-ol
Furans2-Pentyl-furan, 2-Hexyl-furan
Tertiary Degradation Products
KetonesVarious
Organic AcidsVarious

Note: This table is based on data from studies on various CLA isomers and related compounds, as direct comprehensive studies on this compound are limited. researchgate.nettandfonline.comnih.govnih.gov

Stability under Simulated Physiological Conditions (e.g., gastric digestion)

There is a lack of specific research on the stability of this compound under simulated physiological conditions. However, it is generally expected that as a methyl ester of a fatty acid, it would be susceptible to hydrolysis by digestive enzymes. For instance, lipase-catalyzed hydrolysis is a common reaction for fatty acid esters. nih.gov This would likely result in the release of the free fatty acid, 9(Z), 11(Z)-octadecadienoic acid, and methanol.

Thermal and Photochemical Stability Considerations

The stability of this compound is significantly influenced by temperature and light. As a polyunsaturated fatty acid methyl ester, it is prone to thermal and photochemical degradation.

Thermal Stability: Heating of conjugated linoleic acid (CLA) and its methyl esters leads to the formation of a variety of volatile compounds. researchgate.net A study involving heating CLA methyl esters at 180°C identified aldehydes, furan (B31954) fatty acids, alcohols, and methyl-oxoacids as thermal degradation products. researchgate.net Notably, heptanal and trans-2-octenal were significant aldehydes formed, and 2-hexyl-furan was detected in the methyl ester forms of CLA. researchgate.net High temperatures can also induce isomerization of the double bonds. For example, heating of linoleic acid, a related fatty acid, can cause cis-trans isomerization. researchgate.net Acid-catalyzed methylation procedures, which often involve heat, have been shown to cause isomerization of cis-9, trans-11 CLA to trans-9, trans-11 CLA, highlighting the sensitivity of these conjugated systems to heat and acidic conditions. nih.gov

Photochemical Stability: Exposure to light, particularly in the presence of photosensitizers, can accelerate the oxidation of unsaturated fatty acids. While specific photochemical stability data for this compound is not readily available, it is known that photo-oxidation can lead to the formation of hydroperoxides. tohoku.ac.jp For general handling and storage, it is recommended to protect the compound from light. medchemexpress.com Safety data sheets for related CLA methyl esters often recommend storage at -20°C, protected from light, and under an inert atmosphere like nitrogen to ensure stability. medchemexpress.com

Enzymatic Degradation and Catabolism

The enzymatic degradation and catabolism of this compound are expected to follow the general metabolic pathways of other conjugated linoleic acid (CLA) isomers. Initially, the methyl ester would likely be hydrolyzed by esterases to yield the free fatty acid, 9(Z), 11(Z)-octadecadienoic acid.

Once in its free fatty acid form, the 9(Z), 11(Z)-CLA isomer can be metabolized through several pathways. It has been shown that CLA isomers undergo elongation and desaturation processes, similar to linoleic acid, while retaining the conjugated diene structure. nih.gov There is also evidence that CLA metabolism can interfere with the formation of eicosanoids. nih.gov

Furthermore, metabolites with 16 carbon atoms (conjugated 16:2 and 16:3) have been detected, suggesting that CLA and its metabolites can be efficiently metabolized in peroxisomes via β-oxidation. nih.gov This peroxisomal β-oxidation is linked to the ability of CLA to activate peroxisome proliferator-activated receptors (PPARs). nih.gov The specific effects of the 9(Z), 11(Z) isomer on these enzymatic pathways are an area for further research. Some studies have indicated that different CLA isomers can have isomer-specific effects on gene expression related to metabolic pathways. nih.gov

Emerging Research Directions and Future Perspectives

Advanced Biocatalysis for Targeted Isomer Production

The biological effects of conjugated linoleic acids are highly isomer-specific. Consequently, research is shifting towards production methods that can yield high-purity isomers, moving away from chemical isomerization that often produces complex mixtures. Advanced biocatalysis, utilizing enzymes with high selectivity, is a key emerging direction for producing specific CLA isomers like 9(Z), 11(Z)-octadecadienoate.

Enzymatic conversion processes are being developed to discriminate between different geometric isomers of conjugated linoleic acid. google.com Lipases, particularly from sources like Geotrichum candidum and Candida rugosa, have shown the ability to selectively act on specific CLA isomers. google.com This enzymatic discrimination allows for the enrichment of a desired isomer from a mixed substrate. google.com For instance, a patented process describes using such enzymes to convert a starting material of free fatty acids or their esters, increasing the weight ratio of a specific target isomer relative to others. google.com This approach offers a pathway to produce materials highly concentrated in a single, desired CLA methyl ester, such as the 9(Z), 11(Z) isomer, which is crucial for investigating its specific biological functions without the confounding effects of other isomers.

Comprehensive Omics Approaches (e.g., Lipidomics) for Systems-Level Understanding

To fully grasp the biological impact of Methyl 9(Z), 11(Z)-octadecadienoate, researchers are employing comprehensive omics technologies. These approaches, including lipidomics, transcriptomics, and metabolomics, provide a systems-level view of the molecular changes induced by this specific fatty acid.

A multi-omics study combining epigenomics, transcriptomics, and metabolomics has revealed that linoleic acid metabolism is fundamentally linked to the induction of trained immunity by different strains of the bacterium Bacillus Calmette-Guérin (BCG). nih.gov This research highlights that linoleic acid can act as a signaling molecule that influences the Akt-mTOR-HIF1α signaling pathway, glycolysis, and the NOD-like receptor signaling pathway, demonstrating a clear link between a specific lipid pathway and a complex immunological response. nih.gov Such integrated analyses provide a powerful framework for understanding how this compound, as a derivative of linoleic acid, may function within the intricate network of cellular metabolism and signaling. nih.gov

Development of Novel Analytical Probes for In Situ Investigations

The precise identification and quantification of specific CLA isomers within complex biological matrices remain a significant analytical challenge. The development of advanced analytical methods is crucial for both research and quality control. While not "probes" in the fluorescent sensor sense, sophisticated analytical techniques and derivatization agents act as highly specific tools for investigation.

Silver-ion high-performance liquid chromatography (Ag+-HPLC) has proven to be a highly effective technique for resolving the various positional and geometric isomers of conjugated linoleic acid methyl esters. nih.gov This method can separate isomers based on both the position and the cis/trans configuration of the double bonds. nih.gov For definitive structural elucidation, gas chromatography-mass spectrometry (GC-MS) is indispensable. aocs.org To enhance GC-MS analysis, derivatization techniques are often employed. For example, the use of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) as a derivatization agent creates a Diels-Alder adduct with the conjugated diene system of the CLA methyl ester. aocs.org The resulting product has a clear and interpretable mass spectrum, allowing for the unambiguous determination of the original double bond positions. aocs.org

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The 1H-NMR spectra of different 9,11-octadecadienoate isomers show distinct chemical shifts for the olefinic and allylic protons, allowing for their differentiation. aocs.org

Table 1: Comparison of Analytical Techniques for CLA Isomer Analysis

Technique Principle Application for this compound References
Ag+-HPLC Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase. Resolves positional and geometric isomers, separating them from other FAMEs. nih.gov
GC-MS Separation by gas chromatography followed by mass analysis for identification based on fragmentation patterns. Provides definitive structural identification, especially when coupled with derivatization. aocs.org
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information. Differentiates between cis and trans configurations based on the chemical shifts of protons. aocs.org

| Derivatization (MTAD) | Chemical modification of the analyte to improve its chromatographic behavior or mass spectral characteristics. | Forms an adduct with the conjugated diene system, facilitating unambiguous identification of double bond positions by GC-MS. | aocs.org |

Exploration of Specific Molecular Targets and detailed Mechanistic Pathways

A critical area of emerging research is the identification of the specific molecular targets through which this compound exerts its biological effects. Evidence points towards a role as a signaling molecule that modulates the activity of nuclear receptors.

Conjugated linoleic acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism. nih.gov The binding of a CLA isomer to a PPAR subtype can initiate the transcription of a suite of target genes that contain functional peroxisome proliferator responsive elements (PPREs). nih.gov This activation can influence major cellular processes. Key PPAR-target genes involved in lipid transport and metabolism include the fatty acid transporter (CD36) and liver type-fatty acid binding protein (L-FABP). nih.gov By acting as an agonist for PPAR subtypes (α, β, or γ), this compound can modulate the expression of these and other genes, thereby influencing intracellular lipid trafficking and metabolism. nih.gov

Another mechanistic pathway involves its autoxidation. Like other polyunsaturated fatty acids, conjugated linoleic acid methyl esters can undergo autoxidation, following a hydroperoxide pathway. nih.gov This process leads to the formation of various methyl hydroxyoctadecadienoates, which are themselves biologically active molecules that can participate in cellular signaling. nih.gov

Role in Inter-organismal Interactions (e.g., Plant-Pathogen Signaling)

The presence of this compound and its precursors in various organisms, from plants to microbes, suggests a role in inter-organismal communication and defense. The parent fatty acid, linoleic acid, is widespread in the plant kingdom. The methyl ester, methyl linoleate (B1235992), has been identified in numerous plant species, including sweet vernal grass (Anthoxanthum odoratum), brown mustard (Brassica juncea), and patchouli (Pogostemon cablin). pherobase.com The enzymatic machinery within these plants or associated microbes could potentially convert methyl linoleate into its conjugated form.

More directly, linoleic acid metabolism has been implicated in host-microbe interactions. As previously mentioned, multi-omics studies have shown a correlation between linoleic acid metabolism and the trained immunity response induced by BCG vaccination. nih.gov This suggests that derivatives of linoleic acid, such as this compound, could play a role in modulating the host's immune response to microbial encounters. This opens up an avenue for exploring its function in the complex signaling that occurs between plants and their pathogens or between mammalian hosts and their gut microbiota.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Methyl 9(Z),11(Z)-octadecadienoate, and how can reaction conditions (e.g., temperature, catalysts) be optimized?

  • Methodological Answer : Synthesis often involves adapting protocols for related conjugated linoleic acid derivatives. For example, oxalyl chloride-mediated reactions under controlled temperatures (0–5°C) can esterify precursor fatty acids . Catalytic hydrogenation or enzymatic desaturation (e.g., Δ9-desaturase) may also be employed, requiring optimization of solvent systems (e.g., ethylene dichloride) and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are most effective for verifying the structural integrity and purity of Methyl 9(Z),11(Z)-octadecadienoate in research settings?

  • Methodological Answer : Gas chromatography (GC) and thin-layer chromatography (TLC) are standard for assessing purity (>96% by TLC/GC), while mass spectrometry (MS) confirms molecular identity via characteristic ions (e.g., m/z 294 for molecular ion [M+H]⁺) . Nuclear magnetic resonance (NMR) can distinguish geometric isomers by analyzing coupling constants in the conjugated diene region .

Q. What are the critical storage parameters to ensure the stability of Methyl 9(Z),11(Z)-octadecadienoate, and how do deviations impact experimental reproducibility?

  • Methodological Answer : Storage at -20°C in inert solvents (e.g., chloroform, ethanol) prevents oxidation of the conjugated diene system. Exposure to light or elevated temperatures accelerates degradation, leading to artifacts like hydroperoxides, which can skew bioactivity assays .

Advanced Research Questions

Q. How do the physicochemical properties of Methyl 9(Z),11(Z)-octadecadienoate differ from its geometric isomers, and what methodological adjustments are required when studying isomer-specific effects?

  • Methodological Answer : The 9(Z),11(Z)-isomer is a solid (melting point: 40–42°C), while 9(Z),11(E)-isomers are liquids. Solubility varies significantly (e.g., Z,Z-isomer is less soluble in hexane). Isomer separation requires silver-ion chromatography or reverse-phase HPLC with UV detection at 234 nm (conjugated diene absorbance) .

Q. What experimental approaches can resolve discrepancies in reported bioactivity data for Methyl 9(Z),11(Z)-octadecadienoate, particularly regarding its anti-inflammatory vs. pro-inflammatory effects?

  • Methodological Answer : Contradictions may arise from differences in cell models (e.g., primary vs. immortalized cells) or isomer contamination. Rigorous purity validation (≥98% by GC) and dose-response studies in standardized assays (e.g., NF-κB inhibition in macrophages) can clarify bioactivity profiles .

Q. How can advanced mass spectrometry techniques, such as MTAD derivatization, be employed to elucidate the conjugated double bond system in Methyl 9(Z),11(Z)-octadecadienoate and its metabolic derivatives?

  • Methodological Answer : MTAD (4-methyl-1,2,4-triazoline-3,5-dione) forms stable adducts with conjugated dienes, enabling precise localization of double bonds via diagnostic MS fragments (e.g., m/z 250 and 322 for cleavage around the diene system). This technique is critical for tracking metabolic modifications in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.